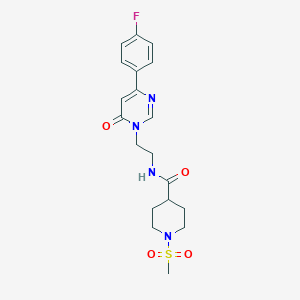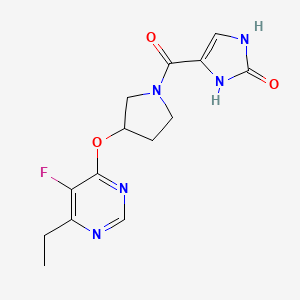
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound belonging to the category of heterocyclic molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves several steps:
Formation of Pyrimidine Intermediate: : The process begins with the synthesis of 6-ethyl-5-fluoropyrimidine through a series of reactions involving ethylation and fluorination of pyrimidine derivatives.
Pyrrolidine Ring Introduction: : The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine intermediate reacts with a suitable pyrrolidine derivative under controlled conditions.
Imidazol-2(3H)-one Assembly: : The imidazole ring is formed through cyclization reactions, utilizing reagents like carbamates or urea derivatives to complete the ring structure.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yields and purity. Continuous flow reactors and automated systems are often employed to streamline the synthesis process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be carried out, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Halogenating agents, acid chlorides, or amines
Major Products Formed
Oxidation: : Oxidized derivatives of the pyrimidine or imidazole rings
Reduction: : Reduced derivatives, often leading to hydrogenated forms
Substitution: : Various substituted analogs depending on the reagent used
科学研究应用
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one has numerous applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzyme active sites or receptor proteins, altering their function. The exact pathways can vary based on the application, but common themes include inhibition or activation of specific enzymes or receptors.
相似化合物的比较
Compared to other pyrimidine and imidazole derivatives, 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity.
Similar Compounds
Pyrimidine Derivatives: : Such as 5-fluorouracil, a known chemotherapeutic agent.
Imidazole Derivatives: : Such as cimetidine, an H2 receptor antagonist used to treat ulcers.
Each of these similar compounds has its own set of properties and applications, but none match the unique profile of this compound, making it a compound of interest in ongoing research.
属性
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-2-9-11(15)12(18-7-17-9)23-8-3-4-20(6-8)13(21)10-5-16-14(22)19-10/h5,7-8H,2-4,6H2,1H3,(H2,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAPADLGGEOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
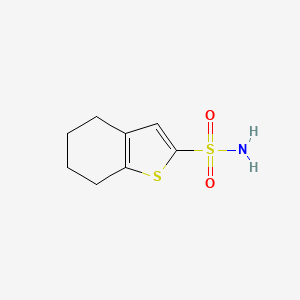

![Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate](/img/structure/B2702051.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2702052.png)

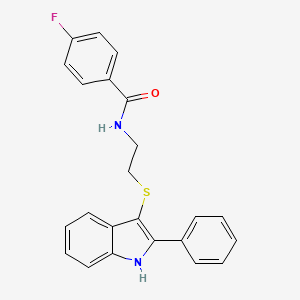
![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)
![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone oxime](/img/structure/B2702058.png)

![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)
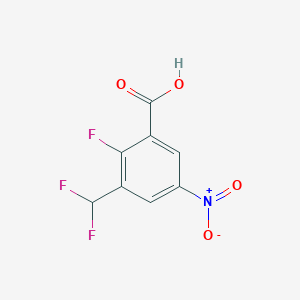
![N'-(4-methoxyphenyl)sulfonyl-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carbohydrazide](/img/structure/B2702067.png)
